molecular formula C10H18FN3O B11739444 [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl](2-methoxyethyl)amine

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl](2-methoxyethyl)amine

Cat. No.: B11739444
M. Wt: 215.27 g/mol
InChI Key: VZIISFJTIDBYIH-UHFFFAOYSA-N
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Description

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group, a fluoro group, and a methyl group attached to the pyrazole ring, along with a methoxyethylamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The ethyl, fluoro, and methyl groups can be introduced through various substitution reactions. For example, the ethyl group can be added via an alkylation reaction using ethyl halides, while the fluoro group can be introduced through fluorination reactions.

    Attachment of the Methoxyethylamine Side Chain: The final step involves the nucleophilic substitution reaction where the methoxyethylamine is attached to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethylamine side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-5-fluoropyrazole: Similar structure but lacks the methoxyethylamine side chain.

    1-ethyl-5-fluoro-3-methylpyrazole: Similar structure but lacks the methoxyethylamine side chain.

    1-ethyl-3-methyl-5-fluoropyrazole-4-carboxylic acid: Similar structure with a carboxylic acid group instead of the methoxyethylamine side chain.

Uniqueness

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine is unique due to the presence of the methoxyethylamine side chain, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H18FN3O

Molecular Weight

215.27 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C10H18FN3O/c1-4-14-10(11)9(8(2)13-14)7-12-5-6-15-3/h12H,4-7H2,1-3H3

InChI Key

VZIISFJTIDBYIH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNCCOC)F

Origin of Product

United States

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